molecular formula C7H8N2O4 B2980376 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid CAS No. 143469-00-5

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid

Cat. No.: B2980376
CAS No.: 143469-00-5
M. Wt: 184.151
InChI Key: WTYRDMBLJXBKGB-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This particular compound has shown significant potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of various chemical products and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is compared with other similar oxazole derivatives, such as benzoxazole and 2-[(2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The comparison highlights its distinct advantages and potential for further research and development.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-5(2-9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYRDMBLJXBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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